Diethyl 2-heptylidenepropanedioate

Description

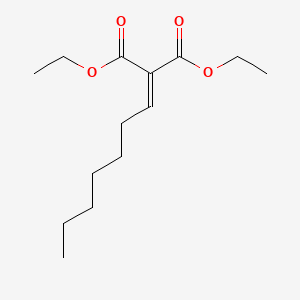

Diethyl 2-heptylidenepropanedioate is a diethyl ester derivative of propanedioic acid (malonic acid) featuring a heptylidene substituent at the 2-position. The heptylidene group (a seven-carbon alkylidene chain) imparts distinct physicochemical properties, such as increased lipophilicity and steric bulk, compared to shorter-chain or heteroatom-containing analogs.

Properties

CAS No. |

51615-31-7 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

diethyl 2-heptylidenepropanedioate |

InChI |

InChI=1S/C14H24O4/c1-4-7-8-9-10-11-12(13(15)17-5-2)14(16)18-6-3/h11H,4-10H2,1-3H3 |

InChI Key |

PHTWTKAHOJRDME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Diethyl 2-heptylidenepropanedioate with structurally related propanedioate esters and other diethyl esters, emphasizing substituent effects on properties and reactivity.

Diethyl 2-[[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate (CAS 6124-12-5)

- Molecular Formula : C₁₁H₁₅N₃O₄S

- Molecular Weight : 285.32 g/mol

- Key Substituent: 5-Methyl-1,3,4-thiadiazol-2-ylamino group.

- Properties: Higher polarity due to nitrogen and sulfur atoms (hydrogen bond acceptors = 8, donors = 1) . Moderate lipophilicity (XLogP3 = 2.4) suitable for bioactive molecule design. Applications: Likely used in medicinal chemistry, as thiadiazoles are common pharmacophores.

Diethyl 2-[(Thiophen-2-ylamino)methylidene]propanedioate

- Molecular Formula: C₁₂H₁₅NO₄S

- Key Substituent: Thiophen-2-ylamino group.

- Increased solubility in organic solvents compared to aliphatic analogs. Applications: Potential use in conductive polymers or as a ligand in catalysis.

Diethyl 2-Methylidenepropanedioate (CAS 3377-20-6)

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 170.16 g/mol

- Key Substituent : Methylidene (CH₂=) group.

- Properties :

Diethyl Succinate (CAS 123-25-1)

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- Structure : Four-carbon succinate backbone vs. propanedioate’s three-carbon chain.

- Properties :

Comparative Data Table

Key Research Findings

- Synthetic Routes: Diethyl propanedioate derivatives are often synthesized via alkylation of bromomalonate esters with amines or halides, as seen in the preparation of diethyl 2-(benzyl(methyl)amino)propanedioate .

- Substituent Effects :

- Safety : Propanedioate esters generally require careful handling; diethyl 2-methylidenepropanedioate mandates medical consultation upon exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.